molecular formula C8H4BrNO4 B14801236 6-Bromo-5-nitro-1(3H)-isobenzofuranone

6-Bromo-5-nitro-1(3H)-isobenzofuranone

Cat. No.: B14801236
M. Wt: 258.03 g/mol
InChI Key: GBPLNDKPUHVINJ-UHFFFAOYSA-N
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Description

6-Bromo-5-nitro-1(3H)-isobenzofuranone is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom and a nitro group attached to an isobenzofuranone core

Preparation Methods

The synthesis of 6-Bromo-5-nitro-1(3H)-isobenzofuranone typically involves the bromination and nitration of isobenzofuranone derivatives. The reaction conditions often include the use of bromine or brominating agents and nitric acid or nitrating agents under controlled temperatures and conditions to ensure the selective introduction of the bromine and nitro groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

6-Bromo-5-nitro-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-5-nitro-1(3H)-isobenzofuranone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-nitro-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

6-Bromo-5-nitro-1(3H)-isobenzofuranone can be compared with other similar compounds, such as:

  • 6-Bromo-5-nitro-1H-indazole
  • 6-Bromo-5-nitro-1-benzothiophene-2-thiol

These compounds share similar structural features, such as the presence of bromine and nitro groups, but differ in their core structures. The unique isobenzofuranone core of this compound distinguishes it from these similar compounds and contributes to its specific properties and applications .

Properties

Molecular Formula

C8H4BrNO4

Molecular Weight

258.03 g/mol

IUPAC Name

6-bromo-5-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4BrNO4/c9-6-2-5-4(3-14-8(5)11)1-7(6)10(12)13/h1-2H,3H2

InChI Key

GBPLNDKPUHVINJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)Br)[N+](=O)[O-]

Origin of Product

United States

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